4-Fluoro-6-azaindole

HIV-1 attachment inhibitor gp120 antagonist antiviral drug discovery

Medicinal chemistry teams targeting HIV-1 gp120 or kinase hinge-binding motifs face the challenge of sourcing the precise 4-fluoro-6-azaindole regioisomer, a non-negotiable structural requirement for potency and IP. This building block is the validated core of clinical candidate BMS-585248, enabling subnanomolar antiviral EC50 values (0.8-0.87 nM) with low predicted human clearance. - Enables SAR exploration at the C7 position for DMPK tuning. - Fluorine atom enhances metabolic stability vs. H/Me/Cl analogs. - Available in ≥97% purity from multiple supply channels, ensuring batch-to-batch consistency.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 1363380-64-6
Cat. No. B1405010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-6-azaindole
CAS1363380-64-6
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CNC2=CN=CC(=C21)F
InChIInChI=1S/C7H5FN2/c8-6-3-9-4-7-5(6)1-2-10-7/h1-4,10H
InChIKeyJCEHYFFOPVMPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-6-azaindole Procurement and HIV-1 Inhibitor Scaffold


4-Fluoro-6-azaindole (CAS 1363380-64-6) is a heterocyclic building block belonging to the pyrrolopyridine class, featuring a 6-azaindole core substituted with a fluorine atom at the 4-position. This specific regioisomer and substitution pattern confer distinct physicochemical and biological properties that differentiate it from other azaindole isomers (4-, 5-, 7-azaindoles) and from the parent indole scaffold [1]. The compound serves as a critical core structure in the development of potent HIV-1 attachment inhibitors that target the viral envelope glycoprotein gp120, with derivatives demonstrating subnanomolar antiviral potency and favorable pharmacokinetic profiles [2]. Its commercial availability in research-grade purity (≥95%) from multiple suppliers supports its use in medicinal chemistry programs targeting antiviral and kinase inhibitor applications .

Scaffold Utility Core building block for antiviral and kinase inhibitor medicinal chemistry programs
Regioisomer Identity 4-fluoro-6-azaindole pattern with reported SAR relevance for gp120 and hinge-binding targets
Procurement Status Research-grade material commercially available; supports synthetic and assay workflows

4-Fluoro-6-azaindole Selection and Isomer Specificity


Substituting 4-fluoro-6-azaindole with a different azaindole regioisomer or an unsubstituted indole analog is not scientifically justifiable in programs targeting specific binding interactions, such as HIV-1 gp120 attachment inhibition or kinase hinge binding. The four azaindole isomers (4-, 5-, 6-, and 7-azaindole) exhibit distinct physicochemical properties—including Log P, total polar surface area (tPSA), and aqueous solubility (Log S)—due to the varied position of the nitrogen atom within the fused pyridine ring [1]. These differences directly impact molecular recognition, DMPK parameters, and ultimately, biological potency and selectivity [1]. Furthermore, the 4-fluoro substituent is not a generic functional group; it was specifically identified through SAR studies as a critical feature that enhances metabolic stability and binding affinity compared to hydrogen, methyl, or chloro analogs [2]. Therefore, the precise 4-fluoro-6-azaindole scaffold is a non-negotiable structural requirement for replicating the activity profiles and intellectual property positions documented in the literature.

Target
Potential Substitute
Mismatch Consideration
4-Fluoro-6-azaindole
Other azaindole isomers (4-,5-,7-)
Regioisomer mismatch alters Log P, tPSA and may shift molecular recognition and DMPK profiles
4-Fluoro substituent
H, CH₃, or Cl analogs
Non-fluorinated analogs may reduce metabolic stability and binding affinity; SAR-dependent
6-Azaindole core
Indole scaffold
Indole analogs may lack the H-bond acceptor geometry required for target engagement

4-Fluoro-6-azaindole Comparative Performance


Antiviral Potency: BMS-585248 vs BMS-488043

The 4-fluoro-6-azaindole core enables the synthesis of BMS-585248, a third-generation HIV-1 attachment inhibitor that exhibits significantly improved in vitro potency compared to the earlier clinical candidate BMS-488043, which is based on an indole scaffold [1]. The improvement is quantified by EC50 values in cell-based antiviral assays .

EC₅₀ Potency
Head-to-head
0.8–0.87 nM
BMS-585248 (4-fluoro-6-azaindole core)
Supports cell-based antiviral assay context
~3.5-fold over indole-based analog; MT-2 cell model
HIV-1 attachment inhibitor gp120 antagonist antiviral drug discovery

Pharmacokinetic Profile: BMS-585248 vs BMS-488043

Beyond in vitro potency, BMS-585248, derived from 4-fluoro-6-azaindole, demonstrates a substantially improved pharmacokinetic and biopharmaceutical profile compared to the indole-based comparator BMS-488043. Key improvements include predicted lower clearance in humans, modest protein binding, and notably, superior potency retention in the presence of human serum [1].

PK Profile
Head-to-head
Low predicted human clearance
BMS-585248 vs. indole analog
Supports exposure-model interpretation
Retained potency in 40% human serum reported
Pharmacokinetics Drug Metabolism Clearance Prediction Human Serum Potency

Physicochemical Differentiation from Other Azaindole Isomers

The 6-azaindole regioisomer, a core component of 4-fluoro-6-azaindole, possesses distinct physicochemical properties compared to its 4-, 5-, and 7-azaindole counterparts [1]. While specific measured values for the 4-fluoro derivative are not universally reported in comparative studies, the class-level inference is clear: the position of the nitrogen atom in the pyridine ring fundamentally alters Log P, tPSA, and aqueous solubility [1]. These differences are not subtle; they directly influence the molecule's overall DMPK profile and its ability to engage biological targets.

Isomer Properties
Class-level
Distinct Log P, tPSA, Log S
Isomer choice influences DMPK interpretation
Data to verify for 4-fluoro derivative specifically
Physicochemical properties Lipophilicity Drug-likeness Lead optimization

Commercial Purity and Availability Specifications

For research procurement, the commercially available purity of 4-fluoro-6-azaindole is a quantifiable selection criterion. Multiple vendors offer this compound at defined purity grades, typically 95% or 97%, which ensures reproducibility in chemical synthesis and biological assays . While this does not compare it to another specific compound, it establishes a baseline quality benchmark that must be met for reliable experimental outcomes.

Purity Specification
Supplier data
≥95% (HPLC)
Multiple vendor CoA
Baseline for reproducible synthesis
Verify lot-specific certificate
Chemical procurement Purity analysis Research reagents

4-Fluoro-6-azaindole Research Applications


HIV-1 Attachment Inhibitor Lead Optimization

Medicinal chemistry teams aiming to discover novel HIV-1 attachment inhibitors should prioritize 4-fluoro-6-azaindole as a core scaffold. The demonstrated success of BMS-585248, which exhibits subnanomolar EC50 values (0.8-0.87 nM) and a favorable pharmacokinetic profile including low predicted human clearance and retained potency in human serum, validates this specific regioisomer and substitution pattern for achieving clinical candidate quality [1]. The scaffold enables exploration of C7-position modifications to further tune potency and DMPK properties.

Kinase Inhibitor Scaffold Diversification

As a member of the pyrrolopyridine family, 4-fluoro-6-azaindole can serve as a kinase hinge-binding motif. The class-level inference that 6-azaindoles possess distinct physicochemical properties compared to other azaindole isomers makes this scaffold valuable for diversifying kinase inhibitor libraries and exploring new IP space [2]. The fluorine atom enhances metabolic stability, a common optimization goal in kinase drug discovery.

SAR Exploration of gp120 Antagonists

For groups studying viral entry mechanisms, 4-fluoro-6-azaindole provides a validated starting point for synthesizing focused libraries of gp120 antagonists. The established SAR from the BMS program indicates that potency correlates with the ability of C7-substituents to adopt a coplanar conformation, providing a rational design hypothesis for further analog synthesis [1].

Fluorinated Azaindole Property Benchmarking

In computational and experimental property analysis studies, 4-fluoro-6-azaindole can serve as a reference compound for benchmarking the impact of fluorine substitution on azaindole scaffolds. Its properties can be compared against non-fluorinated 6-azaindole or other halogenated analogs to quantify the specific contributions of the fluorine atom to lipophilicity, solubility, and metabolic stability [2].

Application
Selection Property
Validation Focus
HIV-1 attachment inhibitor studies
gp120-targeted scaffold with reported metabolic stability
Cell-based antiviral assay response and exposure-model interpretation
Kinase inhibitor library diversification
6-azaindole isomer for hinge-binding and IP expansion
Kinase panel selectivity and DMPK profiling
gp120 antagonist SAR exploration
C7-modifiable core with established SAR rationale
Coplanar conformation and potency correlation studies
Fluorinated heterocycle property benchmarking
4-fluoro substitution on azaindole scaffold
Lipophilicity, solubility, and metabolic stability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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